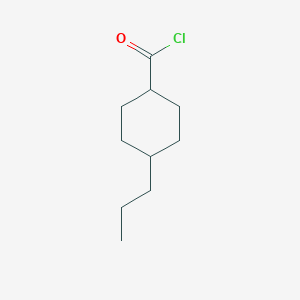
Cyclohexanecarbonyl chloride, 4-propyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarbonyl chloride, 4-propyl-, trans-, also known as trans-4-propylcyclohexanecarbonyl chloride, is an organic compound with the molecular formula C10H17ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is a member of the acyl chloride family and is known for its reactivity with nucleophiles, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonyl chloride, 4-propyl-, trans- can be synthesized through the reaction of 4-propylcyclohexanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 4-propyl-cyclohexanecarbonyl chloride involves the use of large-scale reactors and controlled environments to ensure safety and efficiency. The process generally includes the following steps:
Preparation of 4-propylcyclohexanecarboxylic acid: This precursor is synthesized through the hydrogenation of 4-propylbenzoic acid.
Conversion to acyl chloride: The acid is then reacted with thionyl chloride or oxalyl chloride under controlled temperature and pressure conditions to yield 4-propyl-cyclohexanecarbonyl chloride.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarbonyl chloride, 4-propyl-, trans- undergoes several types of chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-propylcyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Thiols: Reacts with thiols to form thioesters.
Water: Hydrolyzes to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Cyclohexanecarbonyl chloride, 4-propyl-, trans- is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active molecules for research in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-propyl-cyclohexanecarbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarbonyl chloride: Similar in structure but lacks the propyl group.
4-Methyl-cyclohexanecarbonyl chloride: Similar but with a methyl group instead of a propyl group.
4-Ethyl-cyclohexanecarbonyl chloride: Similar but with an ethyl group instead of a propyl group.
Uniqueness
Cyclohexanecarbonyl chloride, 4-propyl-, trans- is unique due to its specific propyl substitution on the cyclohexane ring, which can influence its reactivity and the properties of the resulting derivatives. This makes it a valuable compound for synthesizing specific target molecules in organic synthesis .
Propiedades
Fórmula molecular |
C10H17ClO |
|---|---|
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
4-propylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3 |
Clave InChI |
NMZPWKRKMBJEOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















